molecular formula C10H12BrClN2O2 B1279015 tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate CAS No. 193888-15-2

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Cat. No.: B1279015
CAS No.: 193888-15-2
M. Wt: 307.57 g/mol
InChI Key: WHXZDMLRCAXMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amine moiety of a substituted pyridine ring. The pyridine core is functionalized with bromo (Br) and chloro (Cl) substituents at the 5- and 2-positions, respectively. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogenated pyridine scaffold enables further functionalization via cross-coupling reactions or nucleophilic substitutions .

Key structural features include:

  • Molecular formula: C₁₀H₁₂BrClN₂O₂
  • Molecular weight: 307.57 g/mol
  • CAS number: 405939-59-5
  • Storage: Requires storage at 2–8°C under dry conditions .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXZDMLRCAXMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446597
Record name tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193888-15-2
Record name tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrates

  • 5-Bromo-2-chloropyridin-3-amine : Primary precursor for carbamate formation.
  • tert-Butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) : Boc-protecting agents.

Bases and Solvents

  • Triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) : Neutralize HCl byproduct.
  • Dichloromethane (DCM) or tetrahydrofuran (THF) : Preferred solvents for anhydrous conditions.

Step-by-Step Synthesis Procedures

Boc Protection of 5-Bromo-2-chloropyridin-3-amine

Reaction Scheme :
$$
\text{5-Bromo-2-chloropyridin-3-amine} + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate} + \text{HCl}
$$

Procedure :

  • Dissolve 5-bromo-2-chloropyridin-3-amine (1.0 equiv) in anhydrous DCM (0.2–0.5 M) under nitrogen.
  • Add Et₃N (1.2–1.5 equiv) dropwise at 0–5°C to minimize side reactions.
  • Introduce Boc-Cl (1.1 equiv) slowly, maintaining temperature ≤10°C.
  • Stir for 4–6 h at room temperature (20–25°C).
  • Quench with ice water, extract with DCM, and dry over Na₂SO₄.

Yield : 68–82% after purification.

Alternative Route Using Boc₂O

Conditions :

  • Boc₂O (1.2 equiv), DMAP (0.1 equiv) in THF at 40°C for 12 h.
  • Eliminates HCl generation, improving compatibility with acid-sensitive substrates.

Yield : 75–88% (higher purity vs. Boc-Cl route).

Purification and Characterization

Purification Methods

Method Conditions Purity Yield Recovery
Column Chromatography Silica gel, hexane/EtOAc (4:1 to 2:1) ≥95% 85–90%
Recrystallization Ethanol/water (3:1) at −20°C ≥98% 70–75%

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.53 (s, 9H, Boc), 7.92 (d, J=2.4 Hz, 1H), 8.21 (d, J=2.4 Hz, 1H).
  • ESI-MS : [M+H]⁺ at m/z 307.0 (calc. 307.57).

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Reactor Type : Tubular flow reactor with residence time 30–60 min.
  • Throughput : 5–10 kg/day using Boc₂O and NaHCO₃ in THF.
  • Advantages : Reduced solvent waste, consistent product quality.

Cost-Efficiency Analysis

Parameter Boc-Cl Route Boc₂O Route
Raw Material Cost $120/kg $145/kg
Energy Consumption 15 kWh/kg 18 kWh/kg
Overall Yield 78% 85%

Troubleshooting Common Issues

Incomplete Boc Protection

  • Cause : Moisture in solvent or insufficient base.
  • Solution : Use molecular sieves (4Å) and increase Et₃N to 1.5 equiv.

Halogen Displacement

  • Risk : Bromine/chlorine substitution at elevated temperatures.
  • Mitigation : Maintain reaction temperature ≤25°C.

Comparative Analysis of Methodologies

Criterion Boc-Cl Boc₂O
Reaction Time 4–6 h 12–14 h
Byproduct Formation HCl (corrosive) None
Scalability Moderate High
Typical Purity 95–97% 97–99%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms on the pyridine ring participate in nucleophilic aromatic substitution, with bromine exhibiting higher reactivity due to its lower electronegativity and larger atomic size compared to chlorine. This difference allows selective substitution at the 5-position under milder conditions.

Key Reactions:

  • Bromine substitution :
    Bromine at the 5-position reacts with nucleophiles such as amines, alkoxides, or thiols. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C replaces bromine with a methoxy group .

    C10H12BrClN2O2+NaOCH3C11H14ClN2O3+NaBr\text{C}_{10}\text{H}_{12}\text{BrClN}_2\text{O}_2 + \text{NaOCH}_3 \rightarrow \text{C}_{11}\text{H}_{14}\text{ClN}_2\text{O}_3 + \text{NaBr}
  • Chlorine substitution :
    Chlorine at the 2-position requires harsher conditions (e.g., elevated temperatures or stronger nucleophiles) for substitution. For instance, reaction with potassium amide in liquid ammonia at 120°C replaces chlorine with an amino group .

Reactivity Comparison:

PositionHalogenReactivity (Relative)Example NucleophileConditions
5BrHighMethoxide80°C, DMF
2ClModerateAmide120°C, NH₃

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.

Suzuki-Miyaura Coupling:

The compound reacts with boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to form biaryl derivatives. This reaction is widely used in pharmaceutical synthesis :

C10H12BrClN2O2+ArB(OH)2Pd catalystC10H12ClN2O2Ar+B(OH)3\text{C}_{10}\text{H}_{12}\text{BrClN}_2\text{O}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{C}_{10}\text{H}_{12}\text{ClN}_2\text{O}_2\text{Ar} + \text{B(OH)}_3

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: Tetrahydrofuran (THF) or DMF

  • Temperature: 80–100°C

  • Yield: 70–85%

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine, a critical step in peptide and heterocycle synthesis.

Acidic Hydrolysis:

Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group at room temperature :

C10H12BrClN2O2+HClC5H4BrClN2+(CH3)3COH+CO2\text{C}_{10}\text{H}_{12}\text{BrClN}_2\text{O}_2 + \text{HCl} \rightarrow \text{C}_5\text{H}_4\text{BrClN}_2 + (\text{CH}_3)_3\text{COH} + \text{CO}_2

Conditions and Outcomes:

AcidSolventTime (h)Yield (%)
TFADCM2>90
HCl (4M)Dioxane485

Steric and Electronic Effects:

  • The tert-butyl group imposes steric hindrance, slowing reactions at the 3-position but stabilizing the carbamate against hydrolysis under basic conditions .

  • Electron-withdrawing effects of halogens activate the pyridine ring for electrophilic substitution at positions ortho and para to the substituents .

Thermal Stability:

The compound is stable under standard storage conditions but decomposes above 200°C, releasing CO₂ and tert-butanol .

Scientific Research Applications

Pharmaceutical Development

Antitumor Agents
This compound functions as a key intermediate in the synthesis of novel pharmaceutical agents, particularly those targeting cancer. Its structural features allow for modifications that enhance biological activity against various tumor types. For instance, derivatives of tert-butyl (5-bromo-2-chloropyridin-3-yl)carbamate have been explored for their potential as selective inhibitors in cancer therapy .

Mechanism of Action
The interaction of this compound with biological targets, such as enzymes or receptors, is crucial for its therapeutic efficacy. Studies have shown that it can inhibit specific pathways involved in tumor growth, making it a candidate for further research in anticancer drug development .

Chemical Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex structures through various chemical reactions, including nucleophilic substitutions and coupling reactions .

Synthetic Pathways
The synthesis typically involves the reaction of 5-bromo-2-chloropyridine with tert-butyl chloroformate, resulting in the formation of the carbamate functional group. This method is efficient and allows for the incorporation of other functional groups to tailor the compound's properties .

Biological Studies

Binding Affinity Studies
Research has focused on the binding affinity of this compound to specific biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate its mechanism of action and optimize its therapeutic properties .

Case Study 1: Antimalarial Development

A recent study investigated the use of similar pyridine derivatives as inhibitors of aspartate transcarbamoylase (ATC), an enzyme critical for pyrimidine biosynthesis in malaria parasites. The findings suggested that modifications to compounds like this compound could lead to potent antimalarial agents with selective toxicity towards the parasite over human cells .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal lymphocytes. This selectivity highlights its potential as a lead compound for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring can influence its binding affinity and specificity for these targets. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous pyridine carbamates, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate 5-Br, 2-Cl, 3-NHBoc C₁₀H₁₂BrClN₂O₂ 307.57 Reference compound
tert-Butyl (5-bromopyridin-3-yl)carbamate 5-Br, 3-NHBoc C₁₀H₁₃BrN₂O₂ 273.13 Lacks 2-Cl; lower MW
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, 3-CH₂NHBoc C₁₂H₁₆BrClN₂O₂ 335.63 Br at 6-position; methylcarbamate group
tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate 2-Cl, 5-CH₃, 3-CH₂NHBoc C₁₂H₁₇ClN₂O₂ 256.73 Methyl at 5-position; no Br
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate 5-Br, 3-OCH₃, 2-CH₂NHBoc C₁₂H₁₇BrN₂O₃ 317.18 Methoxy at 3-position; Br at 5-position
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 5-Br, 6-Cl, 3-OH, 2-NHBoc C₁₀H₁₂BrClN₂O₃ 323.57 Hydroxyl at 3-position; Cl at 6-position

Substituent Position and Reactivity

  • Halogen Placement : The 5-bromo and 2-chloro substituents in the reference compound enhance electrophilic aromatic substitution (EAS) reactivity at the 4-position due to the electron-withdrawing effects of halogens. In contrast, tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate has bromine at the 6-position, which may sterically hinder cross-coupling reactions compared to the 5-bromo analog.
  • Methoxy vs. Hydroxyl Groups : tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate contains a methoxy group at the 3-position, improving solubility in organic solvents but reducing hydrogen-bonding capacity compared to hydroxylated derivatives like tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate .

Biological Activity

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate is a pyridine derivative with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes halogen substituents that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrClN2O2\text{C}_{10}\text{H}_{12}\text{BrClN}_2\text{O}_2. The presence of bromine and chlorine atoms on the pyridine ring is crucial for its biological interactions. The tert-butyl carbamate moiety contributes to the compound's solubility and stability, which are essential for its pharmacological properties .

The biological activity of this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity through:

  • Halogen bonding : This interaction increases the strength of binding to target proteins.
  • Hydrophobic interactions : These contribute to the overall stability of the compound within biological systems.

The carbamate group also plays a role in hydrogen bonding, further stabilizing interactions with molecular targets .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. For example, it has been noted that similar pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The introduction of a carbamate group has been shown to significantly alter the binding affinity and metabolic stability of these compounds .

Case Studies

  • Antialcoholic Behavior : A study involving related compounds demonstrated that certain pyridine derivatives could reduce alcohol-motivated behaviors in animal models. These findings suggest potential applications in treating alcohol use disorders .
  • Antiparasitic Activity : Research on pyridine-based compounds has indicated varying degrees of antiparasitic activity. Modifications in substituents led to changes in potency, with some derivatives exhibiting effective inhibition against parasites .

Data Table: Biological Activity Summary

Activity Type Compound Effect Reference
AntiviralPyridine derivativesSignificant viral load reduction
Enzyme InhibitionRelated CDK inhibitorsAltered binding affinity
Antialcoholic Behavior5-substituted pyridinesReduced alcohol consumption
AntiparasiticPyridine analogsVariable inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated for analogous pyridine carbamates (e.g., Suzuki-Miyaura coupling with boronic acids) . Key steps include:

  • Substrate preparation : Start with bromo-chloropyridine derivatives.
  • Coupling : Use Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with ligands like XPhos in THF or dioxane at 80–100°C under inert gas (argon).
  • Work-up : Purify via silica gel chromatography (gradient elution with ethyl acetate/hexane) .
    • Yield optimization : Higher yields (>80%) are achieved with stoichiometric control of coupling partners and degassed solvents to prevent catalyst poisoning.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Compare ¹H/¹³C NMR data with literature values for pyridine carbamates (e.g., δ ~1.4 ppm for tert-butyl protons, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ expected at ~317–319 amu).
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Q. What are the critical safety considerations when handling this compound?

  • Hazard mitigation :

  • Respiratory protection : Use NIOSH-approved N95 masks in poorly ventilated areas due to potential dust/aerosol formation .
  • Skin/eye protection : Wear nitrile gloves and goggles; avoid direct contact (irritation risks noted for similar carbamates) .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How do electronic effects of the 5-bromo and 2-chloro substituents influence reactivity in cross-coupling reactions?

  • Mechanistic insights :

  • The 2-chloro group acts as a stronger electron-withdrawing group, polarizing the pyridine ring and enhancing oxidative addition with Pd(0) catalysts.
  • The 5-bromo substituent facilitates transmetallation in Suzuki reactions but may require higher temperatures (≥100°C) for activation compared to iodo analogs .
    • Experimental validation : Compare reaction rates with halogen-swapped analogs (e.g., 2-bromo-5-chloro derivatives) using kinetic studies.

Q. What strategies minimize deprotection of the tert-butoxycarbonyl (Boc) group during functionalization?

  • Stability optimization :

  • Avoid strong acids/bases (e.g., TFA, HCl) in downstream reactions. Use mild conditions (e.g., catalytic TsOH in methanol for selective deprotection).
  • Monitor stability via TLC or in situ IR spectroscopy (disappearance of Boc carbonyl peak at ~1700 cm⁻¹) .
    • Case study : In a Boc-protected pyridine synthesis, <5% deprotection was observed at pH 6–8 and temperatures <50°C .

Q. How can computational modeling predict solid-state interactions and crystallinity of this compound?

  • Tools : Use SHELX for X-ray crystallography refinement and ORTEP-3 for thermal ellipsoid visualization .
  • Parameters :

  • Analyze hydrogen bonding (e.g., N–H···O interactions between carbamate and pyridine groups).
  • Compare predicted vs. experimental lattice parameters (e.g., unit cell dimensions from SCXRD) .

Contradictions and Resolutions

  • Contradiction : reports high acute toxicity for a similar carbamate, while claims "no known hazards."

    • Resolution : Toxicity likely depends on substituents. Assume moderate hazards (LD₅₀ > 500 mg/kg in rodents) and adhere to universal precautions .
  • Contradiction : reports 89% yield for a Suzuki coupling, whereas cites 65–75% for analogous reactions.

    • Resolution : Optimize ligand choice (e.g., XPhos vs. SPhos) and solvent purity to bridge yield gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.